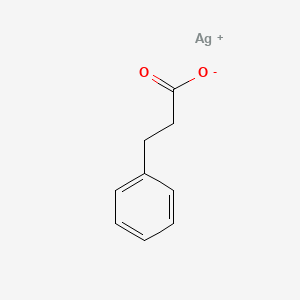
Benzenepropanoic acid, silver(+1) salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenepropanoic acid, silver(+1) salt is an organic compound that combines the properties of benzenepropanoic acid with the antimicrobial properties of silver ions
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Benzenepropanoic acid, silver(+1) salt typically involves the reaction of benzenepropanoic acid with a silver salt, such as silver nitrate. The reaction is carried out in an aqueous medium, where the silver ion (Ag+) replaces the hydrogen ion (H+) of the carboxylic acid group in benzenepropanoic acid, forming the silver salt. The reaction can be represented as follows:
C6H5CH2CH2COOH+AgNO3→C6H5CH2CH2COOAg+HNO3
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction conditions, such as temperature, pH, and concentration of reactants, to ensure high yield and purity of the product. The reaction mixture is typically stirred and heated to facilitate the reaction, and the product is isolated by filtration and drying.
Chemical Reactions Analysis
Types of Reactions
Benzenepropanoic acid, silver(+1) salt can undergo various chemical reactions, including:
Oxidation: The silver ion can be reduced to metallic silver, while the organic part of the molecule can be oxidized.
Reduction: The silver ion can be reduced to metallic silver by reducing agents.
Substitution: The silver ion can be replaced by other metal ions in a substitution reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and hydrazine (N2H4).
Substitution: Reactions with other metal salts, such as sodium chloride (NaCl), can lead to the formation of different metal salts.
Major Products
Oxidation: The major product is metallic silver and oxidized organic compounds.
Reduction: The major product is metallic silver.
Substitution: The major products are the new metal salt and the corresponding silver salt.
Scientific Research Applications
Benzenepropanoic acid, silver(+1) salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: Employed in biological assays and studies due to its antimicrobial properties.
Medicine: Investigated for its potential use in antimicrobial treatments and wound dressings.
Industry: Utilized in the production of antimicrobial coatings and materials.
Mechanism of Action
The antimicrobial activity of Benzenepropanoic acid, silver(+1) salt is primarily due to the silver ion (Ag+). Silver ions interact with thiol groups in proteins and enzymes, disrupting their function and leading to the death of microbial cells. The silver ions can also generate reactive oxygen species (ROS), which cause further damage to microbial cells.
Comparison with Similar Compounds
Similar Compounds
Silver nitrate (AgNO3): A common silver salt with strong antimicrobial properties.
Silver sulfadiazine (AgSD): Used in burn treatments for its antimicrobial effects.
Silver acetate (AgC2H3O2): Another silver salt with antimicrobial properties.
Uniqueness
Benzenepropanoic acid, silver(+1) salt is unique due to the presence of the benzenepropanoic acid moiety, which can impart additional chemical properties and reactivity compared to other silver salts. This makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
75112-79-7 |
|---|---|
Molecular Formula |
C9H9AgO2 |
Molecular Weight |
257.03 g/mol |
IUPAC Name |
silver;3-phenylpropanoate |
InChI |
InChI=1S/C9H10O2.Ag/c10-9(11)7-6-8-4-2-1-3-5-8;/h1-5H,6-7H2,(H,10,11);/q;+1/p-1 |
InChI Key |
CWSRGVORVLCVDG-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)[O-].[Ag+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















